molecular formula C6H3ClS B1398896 2-Chloro-4-(ethynyl)thiophene CAS No. 1148049-36-8

2-Chloro-4-(ethynyl)thiophene

Cat. No.: B1398896
CAS No.: 1148049-36-8
M. Wt: 142.61 g/mol
InChI Key: BCPCUJUGCWJLFL-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethynyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structural features, which include a chlorine atom and an ethynyl group attached to the thiophene ring. These functional groups impart distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that 2-Chloro-4-(ethynyl)thiophene may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of these reactions can lead to the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . The formation of new carbon–carbon bonds can lead to the synthesis of a variety of compounds with potential biological activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(ethynyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-(ethynyl)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Comparison with Similar Compounds

    2-Chloro-5-(ethynyl)thiophene: Similar structure but with the ethynyl group at a different position.

    2-Bromo-4-(ethynyl)thiophene: Bromine instead of chlorine, affecting reactivity and properties.

    2-Chloro-4-(methyl)thiophene: Methyl group instead of ethynyl, altering electronic characteristics.

Uniqueness: 2-Chloro-4-(ethynyl)thiophene is unique due to the combination of the chlorine atom and the ethynyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-4-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClS/c1-2-5-3-6(7)8-4-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPCUJUGCWJLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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